molecular formula C24H33N5O4 B2866075 (4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 899757-23-4

(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2866075
CAS No.: 899757-23-4
M. Wt: 455.559
InChI Key: DNXLHUISLKAIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyridazinyl group, a piperazinyl group, and a trimethoxyphenyl group . It is related to a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds typically involves coupling reactions. For example, aromatic acid chlorides can be coupled with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base to yield trimethoxyphenyl piperzine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The pyridazinyl and piperazinyl groups are nitrogen-containing heterocycles, while the trimethoxyphenyl group contains three methoxy (OCH3) substituents on a phenyl ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyridazinyl and piperazinyl groups, as well as the methoxy groups on the phenyl ring. These functional groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the methoxy groups would likely affect its solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Interaction with Serotonin Receptors

This compound is related to research on serotonin receptors, notably the 5-HT(2A), 5-HT(2B), and 5-HT(2C) subtypes. A study by Brea et al. (2002) synthesized and pharmacologically tested a series of compounds as antagonists for these receptors. They found that specific structural features, including piperidine and piperazine fragments, confer high affinity and selectivity towards these serotonin receptor subtypes. The research highlights the compound's potential in dissecting the role of each 5-HT(2) subtype in pathophysiology and offers insights into receptor recognition and subtype discrimination (Brea et al., 2002).

Cannabinoid Receptor Interaction

Another area of application is in the study of cannabinoid receptors. The molecule N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), which shares structural similarities with the target compound, has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. This research contributes to understanding the molecular interaction of antagonists with the CB1 receptor, offering a foundation for developing therapeutics targeting cannabinoid receptor-mediated pathways (Shim et al., 2002).

Synthesis of Novel Compounds with Biological Activity

Research on the synthesis of novel compounds with potential biological activity is another significant application. A study by Abubshait (2007) explored the reaction of related pyridazinone derivatives to produce new compounds with anticipated antimicrobial activity. This work underscores the compound's utility in synthesizing new molecules with potential therapeutic applications, particularly in addressing microbial infections (Abubshait, 2007).

Mechanism of Action

While the exact mechanism of action of this compound is not clear from the available information, similar compounds have been found to inhibit certain enzymes, suggesting potential biological activity .

Properties

IUPAC Name

[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c1-17-7-9-27(10-8-17)21-5-6-22(26-25-21)28-11-13-29(14-12-28)24(30)18-15-19(31-2)23(33-4)20(16-18)32-3/h5-6,15-17H,7-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXLHUISLKAIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.